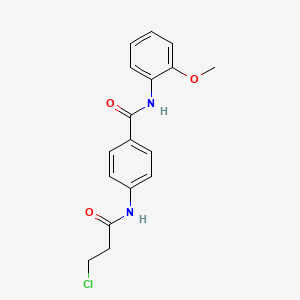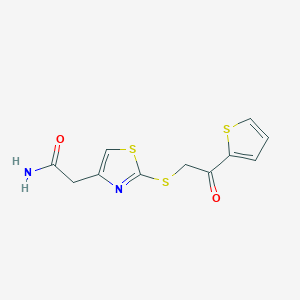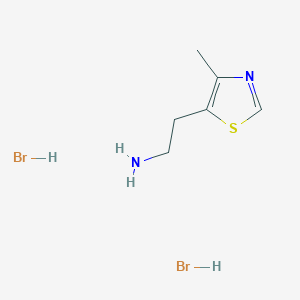
4-(3-氯丙酰胺)-N-(2-甲氧基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with chloro, methoxy, and benzamide groups have been synthesized and characterized for their potential pharmacological properties and molecular structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures followed by acylation, amidation, or other coupling reactions. For instance, the synthesis of a β-amyloid aggregation inhibitor involved a one-pot synthesis followed by desulfurization and acylation steps . Although the exact synthesis of "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
X-ray diffraction, NMR, and IR spectroscopy are common techniques used to determine the molecular structure of such compounds. For example, the molecular structure of a related compound was determined using X-ray diffraction and compared with theoretical calculations performed using DFT methods . The molecular structure of "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide" would likely show similar characteristics, such as bond lengths, angles, and conformations, which could be analyzed using these techniques.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by substituents on the benzene ring. Theoretical calculations, such as molecular electrostatic potential (MEP) surface maps, can provide insights into the reactivity of these molecules . The presence of electron-donating and electron-withdrawing groups can affect the reactivity towards nucleophilic or electrophilic attack, which is crucial for understanding the chemical behavior of "4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide".
Physical and Chemical Properties Analysis
The physical properties, such as melting points and solubility, can be determined through experimental techniques like thermal analysis . The chemical properties, including acidity, basicity, and stability, can be inferred from the functional groups present in the molecule. For instance, the amide bond might confer a certain degree of stability and affect the hydrogen bonding capability of the compound. The presence of a methoxy group could influence the compound's hydrophobicity and electronic properties.
科学研究应用
美托克罗普拉米德:药理特性和临床用途
美托克罗普拉米德是一种具有苯甲酰胺结构的化合物,类似于“4-(3-氯丙酰胺)-N-(2-甲氧基苯基)苯甲酰胺”,用于治疗胃肠道疾病。它对胃肠道蠕动有影响,有助于放射学识别病变,促进十二指肠插管,以及便于急诊内窥镜检查。美托克罗普拉米德还可用于减少术后呕吐和放射性疾病,并可能在消化不良和眩晕症状缓解中提供症状缓解。其对胃排空和其他药物吸收的影响突显了其增强治疗效果和减少伴随药物副作用的潜力(Pinder et al., 2012)。
抗癌药物研究
在寻找新的抗癌药物时,类似于“4-(3-氯丙酰胺)-N-(2-甲氧基苯基)苯甲酰胺”这样的化合物可能具有潜力,因为类似结构在诱导癌细胞系(如人类口腔鳞状细胞癌)中的凋亡细胞死亡活性。针对为抗癌目的合成的各种化合物的肿瘤特异性和角质细胞毒性的综述显示,结构修饰可以导致具有高肿瘤特异性和降低毒性的化合物,为新抗癌药物的开发提供了一个有前途的方向(Sugita et al., 2017)。
超分子化学
苯-1,3,5-三羧酰胺衍生物被探索其超分子自组装行为,形成由氢键稳定的一维、纳米级棒状结构。这种性质在纳米技术、聚合物加工和生物医学应用中很有用。鉴于结构相似性,类似于“4-(3-氯丙酰胺)-N-(2-甲氧基苯基)苯甲酰胺”这样的化合物可能被研究其在超分子组装中的潜力,这可能导致在材料科学和药物递送系统中的应用(Cantekin et al., 2012)。
属性
IUPAC Name |
4-(3-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-6-8-13(9-7-12)19-16(21)10-11-18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKXUADSDWIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-(5-bromothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2551953.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)



![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2551967.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)


![2-Chloro-N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]propanamide](/img/structure/B2551973.png)
